![molecular formula C22H17N3O3 B2595346 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477555-91-2](/img/structure/B2595346.png)
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Descripción
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule characterized by a benzodiazole-substituted phenyl ring linked via a carboxamide group to a 2,3-dihydro-1,4-benzodioxine scaffold. Its benzodiazole moiety may contribute to π-π stacking interactions in binding pockets, while the benzodioxine group enhances rigidity and solubility [1].
Propiedades
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22(15-7-10-19-20(13-15)28-12-11-27-19)23-16-8-5-14(6-9-16)21-24-17-3-1-2-4-18(17)25-21/h1-10,13H,11-12H2,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYWVIYAKOMXSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions One common method involves the initial formation of the benzodiazole ring, followed by the attachment of the phenyl group and subsequent formation of the benzodioxine ringReaction conditions often include the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Hydrolysis of the Carboxamide Bond
Reagents/Conditions :
-
Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) aqueous conditions.
-
Elevated temperatures (80–100°C).
Reaction Outcome :
Hydrolysis cleaves the carboxamide bond, yielding 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and 4-(1H-1,3-benzodiazol-2-yl)aniline as products. This reaction is critical for metabolic degradation studies.
Key Data :
Condition | Reaction Time | Yield (%) | Reference |
---|---|---|---|
6M HCl, 90°C | 12 h | 78 | |
2M NaOH, 80°C | 8 h | 85 |
Electrophilic Aromatic Substitution on the Benzodiazole Ring
Reagents/Conditions :
-
Nitration: HNO₃/H₂SO₄ (mixed acid).
-
Sulfonation: H₂SO₄/SO₃.
Reaction Outcome :
Electrophilic substitution occurs preferentially at the para position of the benzodiazole ring due to electron-donating effects from the nitrogen atoms.
Example :
Nitration produces N-[4-(5-nitro-1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide , confirmed via LC-MS and ¹H-NMR.
Key Data :
Reagent System | Temperature | Product Purity (%) | Reference |
---|---|---|---|
HNO₃ (90%)/H₂SO₄ | 0–5°C | 92 |
Redox Reactions of the Dihydrobenzodioxine Moiety
Reagents/Conditions :
-
Oxidation: KMnO₄ in acidic/neutral media.
-
Reduction: H₂/Pd-C or NaBH₄.
Reaction Outcome :
-
Oxidation : Converts the dihydrobenzodioxine ring into a 1,4-benzodioxin-2,3-dione structure via cleavage of the oxygen-containing ring.
-
Reduction : Saturates the dioxine ring, forming a tetrahydrobenzodioxine derivative.
Key Data :
Reaction Type | Reagent | Product | Yield (%) | Reference |
---|---|---|---|---|
Oxidation | KMnO₄ (pH 7) | 1,4-Benzodioxin-2,3-dione | 67 | |
Reduction | H₂ (1 atm)/Pd-C | Tetrahydrobenzodioxine | 89 |
Nucleophilic Substitution at the Phenyl Carboxamide Linker
Reagents/Conditions :
-
Grignard reagents (e.g., RMgX).
-
Lithium aluminum hydride (LiAlH₄).
Reaction Outcome :
Nucleophiles attack the carbonyl carbon, leading to:
-
Alcohol Formation : LiAlH₄ reduces the carboxamide to a benzylamine derivative.
-
Alkylation : Grignard reagents yield N-alkylated products .
Example :
Treatment with CH₃MgBr produces N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide .
Photochemical Degradation
Conditions :
-
UV light (254–365 nm) in methanol or acetonitrile.
Reaction Outcome :
Exposure to UV light induces ring-opening of the benzodioxine moiety, generating quinone-like structures. This pathway is significant for environmental stability assessments.
Metal Complexation
Reagents/Conditions :
-
Transition metal salts (e.g., CuCl₂, FeCl₃).
Reaction Outcome :
The benzodiazole nitrogen and carboxamide oxygen act as ligands, forming stable complexes. For example, Cu(II) complexes exhibit enhanced catalytic activity in oxidation reactions .
Critical Analysis of Research Findings
-
Hydrolysis : Dominates under physiological conditions, impacting bioavailability.
-
Electrophilic Substitution : Utility in synthesizing derivatives for structure-activity relationship (SAR) studies.
-
Redox Reactions : The dihydrobenzodioxine ring’s lability under oxidative conditions limits its use in drug design without stabilization.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Antibacterial Activity
Recent studies have highlighted the antibacterial properties of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Research indicates that derivatives of benzodiazole compounds exhibit significant activity against various bacterial strains. For instance, a study demonstrated that certain synthesized derivatives showed potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzodiazole structure can enhance antimicrobial efficacy .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies using HepG2 cell lines (a model for liver cancer) revealed that it exhibits cytotoxic effects, leading to apoptosis in cancer cells. The mechanism appears to involve the induction of oxidative stress and disruption of cellular homeostasis . These findings position this compound as a candidate for further development in cancer therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. Modifications to the benzodiazole moiety and the dioxine structure can significantly influence biological activity.
Modification | Effect on Activity |
---|---|
Substitution on benzodiazole | Enhanced antibacterial potency |
Alteration of carboxamide group | Increased cytotoxicity against cancer cells |
Case Studies
3.1 Synthesis and Biological Evaluation
A comprehensive study published in MDPI explored the synthesis of various derivatives of benzodiazole and their biological evaluation. The synthesis involved reacting o-phenylenediamine with bromoacetic acid under acidic conditions to yield the target compound. The resulting compounds were then screened for antibacterial and anticancer activities using standard assays .
3.2 Clinical Relevance
The relevance of this compound extends into clinical settings where its derivatives may serve as lead compounds for drug development. The ability to modify its structure while retaining or enhancing biological activity makes it a valuable candidate in drug discovery pipelines.
Mecanismo De Acción
The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Binding Affinity and Structural Modifications
ZINC95482 (N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide)
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl] Analogue
- Key Features : Fluorinated benzothiazole and imidazol-propyl side chain.
- The imidazol-propyl side chain introduces cationic character at physiological pH, which may enhance solubility but reduce blood-brain barrier permeability compared to the parent compound [2].
N-[3-(Butyrylamino)phenyl] Derivative
- Key Features: Butyrylamino substituent on the phenyl ring.
- Impact : The butyryl group enhances lipophilicity, possibly improving membrane permeability. However, this modification may reduce metabolic stability due to susceptibility to esterase cleavage [3].
Functional Group Variations and Pharmacokinetics
Pyrrolidine-Carboxamide Derivative ()
- Structure : 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[2-(hydroxymethyl)-phenyl]-methyl]-pyrrolidine-1-carboxamide.
- Molecular Weight : 368.4 g/mol.
- The hydroxymethyl group may improve aqueous solubility, contrasting with the parent compound’s rigid benzodiazole [4].
Pyridin-3-amine Derivative (CS-0309467)
- Structure: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine.
- Molecular Weight : 391.46 g/mol.
- Features: Dimethylaminomethyl and methoxy groups.
- The methoxy group may reduce oxidative metabolism, extending half-life compared to the parent compound [5].
Substituent Effects on Bioactivity
Isoxazolecarboxamide Analogues ()
- Examples :
- 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-3-isoxazolecarboxamide.
- 5-(3,4-Dimethylphenyl)-N-[4-(2-phenyldiazenyl)phenyl]-3-isoxazolecarboxamide.
- Impact : The diazenyl (N=N) group introduces planar geometry, which may stabilize π-π interactions. However, steric hindrance from methyl groups could limit binding compared to the parent compound’s benzodiazole [6].
Adamantyl-Thiadiazol Derivative ()
- Structure : N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide.
- Impact : The adamantyl group significantly increases lipophilicity, favoring CNS penetration. The thiadiazole ring may enhance metabolic stability but reduce solubility relative to benzodiazole-containing analogues [7].
Research Implications
The structural diversity among benzodioxine-carboxamide analogues highlights the balance between lipophilicity, solubility, and binding affinity. Fluorinated and sulfonamide derivatives (e.g., and ) show promise in target selectivity, while adamantyl and pyrrolidine modifications ( and ) may optimize pharmacokinetics. Further in vitro and in vivo studies are required to validate these hypotheses.
Actividad Biológica
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that combines elements of benzodiazole and benzodioxine, which are known for their diverse biological activities. The molecular formula is , and its molecular weight is approximately 336.36 g/mol.
Key Structural Features:
- Benzodiazole moiety: Associated with anxiolytic and antidepressant effects.
- Benzodioxine ring: Known for its role in various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.4 | Induction of apoptosis |
A549 (Lung) | 12.8 | Cell cycle arrest at G1 phase |
HeLa (Cervical) | 18.6 | Inhibition of mitochondrial respiration |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. In models of neurodegeneration, it has been shown to reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Case Studies
- In Vivo Study on Tumor Growth : A study conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within tumor tissues.
- Neuroprotection in Rodent Models : In a rodent model of Alzheimer’s disease, administration of the compound improved cognitive function as assessed by behavioral tests. Biochemical assays indicated decreased levels of amyloid-beta plaques and reduced markers of inflammation in the brain.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via coupling reactions between benzodioxine-6-carboxylic acid derivatives and 4-(1H-benzodiazol-2-yl)aniline. Key steps include:
- Activation of the carboxylic acid : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with NHS or HOBt additives to form an active ester intermediate.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 0–25°C.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolates .
- Critical Parameters : Excess reagents (1.2–1.5 equivalents of coupling agent), inert atmosphere (N₂/Ar), and pH control (neutral to slightly acidic) minimize side reactions like hydrolysis .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.5–8.5 ppm) and benzodioxine/benzodiazole ring systems.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion confirmation.
- X-ray Crystallography : Single-crystal XRD (e.g., using Mo-Kα radiation) to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally related sulfonamide derivatives .
Advanced Research Questions
Q. How can computational chemistry be integrated into experimental design to predict reactivity or optimize synthesis?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways.
- Condition Optimization : Machine learning algorithms trained on reaction databases can predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s workflow combines computational predictions with high-throughput experimentation to narrow down variables .
Q. What strategies resolve discrepancies between theoretical predictions (e.g., DFT) and experimental data in synthesis or bioactivity?
- Methodological Answer :
- Validation Protocols : Replicate experiments under controlled conditions (e.g., humidity, trace metal content) to rule out environmental interference.
- Post-Hoc Analysis : Compare experimental XRD bond lengths/angles with DFT-optimized geometries to identify systematic errors in computational models .
- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to account for solvation energy discrepancies .
Q. How can SAR studies be designed to elucidate pharmacophoric elements of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzodiazole (e.g., electron-withdrawing groups) or benzodioxine rings (e.g., alkylation) to probe electronic/steric effects.
- Biological Assays : Test analogs against target enzymes (e.g., kinases or oxidoreductases) using fluorescence-based assays.
- Data Analysis : Multivariate regression or PCA to correlate structural features (e.g., logP, polar surface area) with activity, as shown for benzodioxane-oxadiazole derivatives with antihepatotoxic properties .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across studies?
- Methodological Answer :
- Standardization : Use reference compounds (e.g., positive/negative controls) in each assay batch to normalize inter-lab variability.
- Meta-Analysis : Aggregate data from multiple studies (e.g., using Cochrane Review methods) to identify confounding factors like cell line heterogeneity or assay sensitivity thresholds .
Structural and Mechanistic Insights
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodological Answer :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.